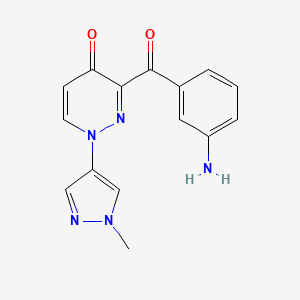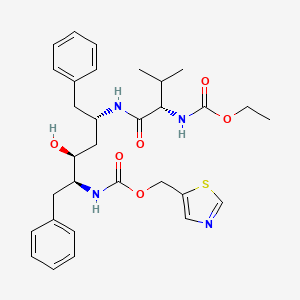
Ritonavir Ethyl Carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ritonavir Ethyl Carbamate is a compound that combines the properties of Ritonavir, a well-known HIV protease inhibitor, with the ethyl carbamate group. Ritonavir is primarily used in the treatment of HIV/AIDS as it inhibits the protease enzyme, preventing the virus from maturing and replicating. The addition of the ethyl carbamate group can potentially modify the pharmacokinetic and pharmacodynamic properties of Ritonavir, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ritonavir Ethyl Carbamate involves several steps, starting with the preparation of Ritonavir. Ritonavir can be synthesized through a series of reactions involving the coupling of a protected amino acid with a thiazole derivative, followed by deprotection and further functionalization . The ethyl carbamate group can be introduced through a reaction with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ritonavir Ethyl Carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ethyl chloroformate, triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of Ritonavir, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Ritonavir Ethyl Carbamate has several scientific research applications:
Chemistry: Used as a model compound to study the effects of carbamate groups on drug properties.
Biology: Investigated for its potential to inhibit protease enzymes in various biological systems.
Medicine: Explored for its potential use in combination therapies for HIV/AIDS and other viral infections.
Mechanism of Action
The mechanism of action of Ritonavir Ethyl Carbamate involves the inhibition of the HIV protease enzyme. The carbamate group may enhance the binding affinity of the compound to the enzyme, thereby increasing its inhibitory potency. The molecular targets include the active site of the protease enzyme, and the pathways involved are related to the viral replication cycle .
Comparison with Similar Compounds
Similar Compounds
Ritonavir: The parent compound, primarily used as an HIV protease inhibitor.
Atazanavir: Another HIV protease inhibitor with a different chemical structure.
Darunavir: A protease inhibitor with a higher barrier to resistance compared to Ritonavir.
Uniqueness
Ritonavir Ethyl Carbamate is unique due to the presence of the ethyl carbamate group, which can potentially enhance its pharmacokinetic and pharmacodynamic properties. This modification may result in improved stability, bioavailability, and efficacy compared to Ritonavir alone .
Properties
Molecular Formula |
C31H40N4O6S |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C31H40N4O6S/c1-4-40-31(39)35-28(21(2)3)29(37)33-24(15-22-11-7-5-8-12-22)17-27(36)26(16-23-13-9-6-10-14-23)34-30(38)41-19-25-18-32-20-42-25/h5-14,18,20-21,24,26-28,36H,4,15-17,19H2,1-3H3,(H,33,37)(H,34,38)(H,35,39)/t24-,26-,27-,28-/m0/s1 |
InChI Key |
BBYNCTNKPIDZPY-VNNZRSTGSA-N |
Isomeric SMILES |
CCOC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Canonical SMILES |
CCOC(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


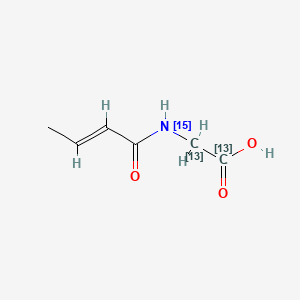
![[4-(5-Chloropyridin-2-yl)oxyphenyl]methanol](/img/structure/B13860812.png)
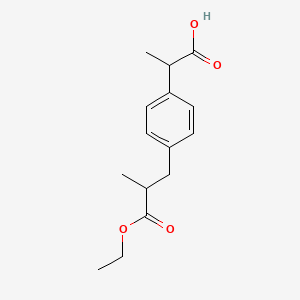
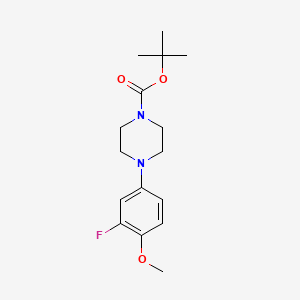
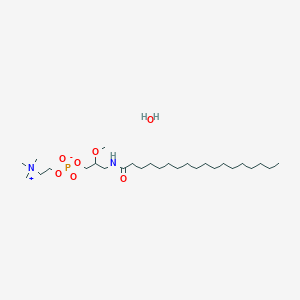
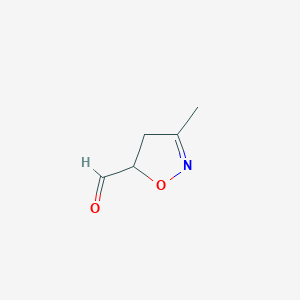
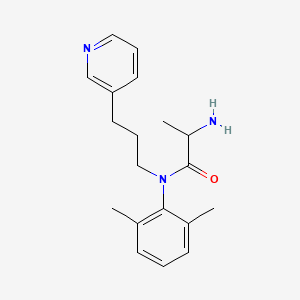

amine Hydrochloride](/img/structure/B13860843.png)
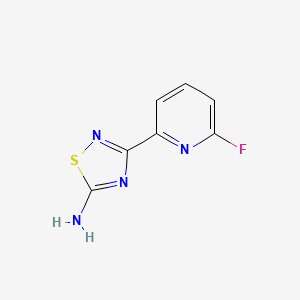

![4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide](/img/structure/B13860869.png)
